1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-(2-methoxyphenyl)piperazine
Description
This compound features a pyrazole ring substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at positions 3 and 1, respectively. The pyrazole is connected via a carbonyl group to a piperazine ring, which is further substituted with a 2-methoxyphenyl group at position 4. The structure combines aromatic and heterocyclic motifs, enabling interactions with biological targets such as neurotransmitter receptors or enzymes. Its synthesis typically involves coupling activated pyrazole intermediates with substituted piperazines under reductive or nucleophilic conditions .
Properties
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-19-12-13(16(18-19)24-3)17(22)21-10-8-20(9-11-21)14-6-4-5-7-15(14)23-2/h4-7,12H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLYZZYQOCRIDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCN(CC2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine
- Structure : Contains a 2-methoxyphenyl-piperazine core linked to a piperidine ring via a methyl group. The nitrobenzyl group adds electron-withdrawing properties.
- Key Difference : The absence of a pyrazole-carbonyl moiety in this compound reduces steric bulk, possibly improving receptor access.
1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone
- Structure: Biphenyl-ethanone linked to a 4-(2-methoxyphenyl)piperazine.
- Activity: Demonstrates dual anti-dopaminergic (D₂ Ki = 12 nM) and anti-serotonergic (5-HT₂A Ki = 8 nM) activity. The biphenyl group enhances π-π stacking in receptor pockets, while the ethanone spacer optimizes ligand-receptor distance .
- Key Difference: The ethanone linker vs. pyrazole-carbonyl may alter binding kinetics and metabolic stability.
N-(4-butylphenyl)-3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-4-methylbenzenesulfonamide
- Structure : Incorporates a sulfonamide group and a 4-(2-methoxyphenyl)piperazine-carbonyl moiety.
- Activity : Potent mutant IDH1 inhibitor (IC₅₀ <1 µM). The sulfonamide enhances hydrogen bonding with the enzyme’s active site, while the piperazine contributes to solubility .
- Key Difference: The target compound’s pyrazole may offer improved selectivity for non-enzymatic targets compared to this sulfonamide-based inhibitor.
p-MPPI and p-MPPF (Serotonin-1A Antagonists)
- Structure : 4-(2'-methoxyphenyl)piperazine linked to iodobenzamido (p-MPPI) or fluorobenzamido (p-MPPF) groups.
- Activity : Competitive 5-HT₁A antagonists (ID₅₀ = 3–5 mg/kg). The halogen substituents (I vs. F) modulate lipophilicity and brain penetration .
- Key Difference : The pyrazole-carbonyl in the target compound may reduce blood-brain barrier permeability compared to these smaller halogenated analogs.
Data Tables
Table 1: Structural and Activity Comparison
Table 2: Substituent Effects on Activity
Key Insights
- Piperazine Substitutions: The 2-methoxyphenyl group is a common feature in ligands targeting monoamine receptors (e.g., D₂, 5-HT₁A). Its methoxy group facilitates hydrogen bonding and π-alkyl interactions .
- Linker Groups: Carbonyl (target compound) vs. ethanone (biphenyl derivative) vs. sulfonamide (IDH1 inhibitor) influence target selectivity and pharmacokinetics.
- Pyrazole vs. Benzene Rings : Pyrazole’s heterocyclic nature may confer metabolic stability but reduce CNS penetration compared to simpler aryl groups .
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